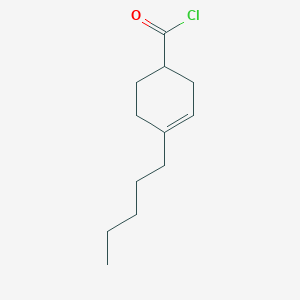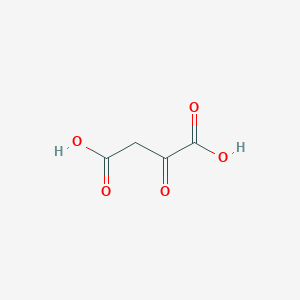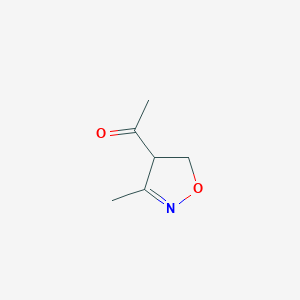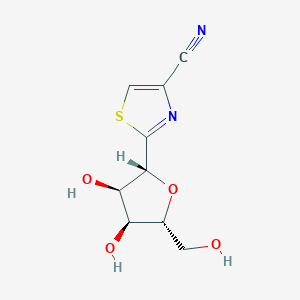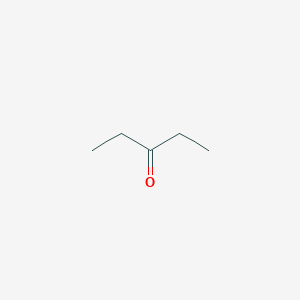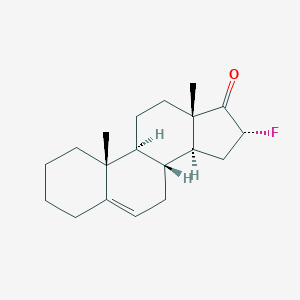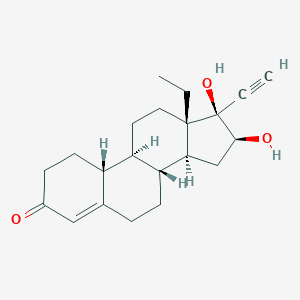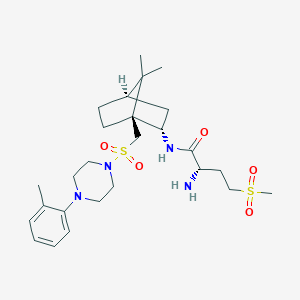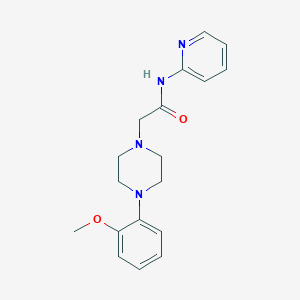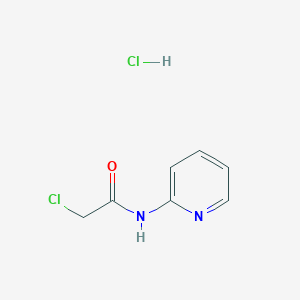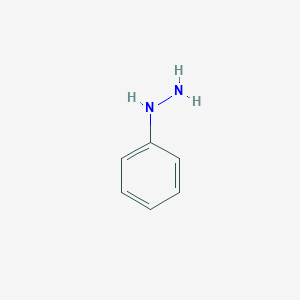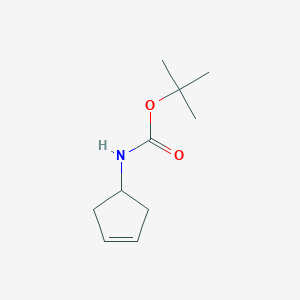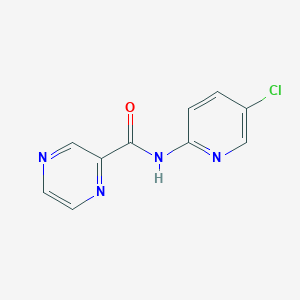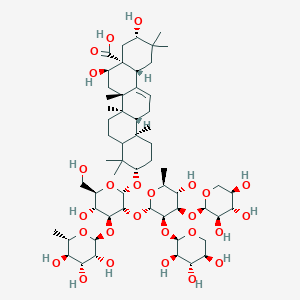
Xxrrg-thoe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xxrrg-thoe is a newly discovered compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of Xxrrg-thoe is complex and not yet fully understood. However, studies have shown that Xxrrg-thoe exerts its effects by interacting with specific receptors in cells, leading to changes in cellular signaling pathways. This ultimately results in the desired effects, such as anti-cancer or anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Xxrrg-thoe has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Xxrrg-thoe has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to improve soil fertility by promoting the growth of beneficial microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Xxrrg-thoe has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, Xxrrg-thoe has shown low toxicity in animal studies, making it a safe compound to work with. However, one limitation of Xxrrg-thoe is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experimental settings.
Zukünftige Richtungen
There are several future directions for Xxrrg-thoe research. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, Xxrrg-thoe could be studied for its potential use in treating other diseases, such as Alzheimer's disease. Further research could also focus on optimizing the synthesis method for Xxrrg-thoe to improve its yield and purity. Finally, Xxrrg-thoe could be studied for its potential use in environmental applications, such as soil remediation and wastewater treatment.
Conclusion:
In conclusion, Xxrrg-thoe is a promising compound with potential applications in various scientific fields. Its synthesis method is complex, but it has shown promising results in scientific research applications. Xxrrg-thoe's mechanism of action is not fully understood, but it has been shown to have several biochemical and physiological effects. Although Xxrrg-thoe has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for Xxrrg-thoe research, including investigating its potential as an anti-cancer agent and optimizing its synthesis method.
Synthesemethoden
Xxrrg-thoe is synthesized through a complex chemical process involving several steps. The process begins with the extraction of raw materials from natural sources, followed by purification and isolation of the active compound. The final step involves the synthesis of Xxrrg-thoe using chemical reactions under controlled conditions.
Wissenschaftliche Forschungsanwendungen
Xxrrg-thoe has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as an insecticide. Xxrrg-thoe has also been tested for its ability to improve crop yield and enhance soil fertility. Additionally, it has been studied for its potential use in wastewater treatment and environmental remediation.
Eigenschaften
CAS-Nummer |
141258-70-0 |
|---|---|
Produktname |
Xxrrg-thoe |
Molekularformel |
C58H94O26 |
Molekulargewicht |
1207.3 g/mol |
IUPAC-Name |
(3S,4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-3,5-dihydroxy-10-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C58H94O26/c1-22-34(64)39(69)42(72)49(77-22)82-44-38(68)28(19-59)79-51(46(44)84-50-45(83-48-41(71)37(67)27(61)21-76-48)43(35(65)23(2)78-50)81-47-40(70)36(66)26(60)20-75-47)80-33-13-14-55(7)29(54(33,5)6)12-15-56(8)30(55)11-10-24-25-16-53(3,4)31(62)18-58(25,52(73)74)32(63)17-57(24,56)9/h10,22-23,25-51,59-72H,11-21H2,1-9H3,(H,73,74)/t22-,23-,25+,26+,27+,28+,29?,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42+,43+,44-,45+,46+,47+,48+,49-,50-,51+,55-,56+,57+,58+/m0/s1 |
InChI-Schlüssel |
SWYCLLUDXGWZGU-WWEOOWPQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O[C@@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC=C9[C@H]1CC([C@H](C[C@@]1([C@@H](C[C@]9([C@@]8(CCC7C6(C)C)C)C)O)C(=O)O)O)(C)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(CO5)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CC(C1(C9CC(C(C1)O)(C)C)C(=O)O)O)C)C)C)CO)O)O)O)O |
Synonyme |
3-O-((xylopyranosyl-1-3-xylopyranosyl-1-4-rhamnopyranosyl-1-2)-(rhamnopyranosyl-1-4)-glucopyranosyl)-3,16-trihydroxyolean-12-en-28-oic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)
